molecular formula C18H19N5S B13372002 6-(1-Adamantyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(1-Adamantyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer: B13372002
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: KYDOBOBFRHAICX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(1-Adamantyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic small molecule based on a fused triazolo-thiadiazole heterocyclic scaffold, a structure recognized for its diverse biological potential. This compound is characterized by a rigid, lipophilic adamantyl group at the 6-position and a 3-pyridinyl moiety at the 3-position. The 1,3,4-thiadiazole core is a bioisostere of pyrimidine bases, which allows such derivatives to potentially interfere with crucial cellular processes like DNA replication . Compounds within this chemical class have demonstrated significant cytotoxic and antiproliferative activities against a range of human cancer cell lines, positioning them as promising subjects in anticancer research . The incorporation of the adamantyl group is a strategic modification often employed to enhance metabolic stability and improve interaction with hydrophobic enzyme pockets . Furthermore, the fused triazolo-thiadiazole system has been investigated for its anti-inflammatory properties, with some derivatives showing selective inhibition of the cyclooxygenase-2 (COX-2) enzyme . The molecular structure of related analogs has been confirmed through various analytical techniques, including IR, NMR, and mass spectrometry, as well as single-crystal X-ray diffraction studies . This product is intended for research purposes and is not designed for human therapeutic or veterinary use.

Eigenschaften

Molekularformel

C18H19N5S

Molekulargewicht

337.4 g/mol

IUPAC-Name

6-(1-adamantyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H19N5S/c1-2-14(10-19-3-1)15-20-21-17-23(15)22-16(24-17)18-7-11-4-12(8-18)6-13(5-11)9-18/h1-3,10-13H,4-9H2

InChI-Schlüssel

KYDOBOBFRHAICX-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN5C(=NN=C5S4)C6=CN=CC=C6

Herkunft des Produkts

United States

Biologische Aktivität

6-(1-Adamantyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound notable for its unique structural features and diverse biological activities. The compound combines a triazole ring with a thiadiazole moiety and incorporates adamantyl and pyridinyl groups, which enhance its pharmacological potential. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₄S with a molecular weight of approximately 342.43 g/mol. The adamantyl group contributes to the compound's hydrophobic properties and steric bulk, while the pyridinyl group may enhance interactions with biological targets.

Biological Activities

Research indicates that derivatives of this compound exhibit a wide range of biological activities:

  • Antimicrobial Activity : Compounds containing the 1,2,4-thiadiazole ring have shown significant antibacterial effects against various pathogens. Studies highlight their ability to inhibit urease activity and combat infections caused by bacteria such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects through selective inhibition of cyclooxygenase (COX) enzymes. In vitro assays demonstrated that it can inhibit COX-1 and COX-2 activities, which are crucial in the inflammatory response .
  • Anticancer Potential : Preliminary studies suggest that this compound exhibits anticancer properties. It has been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models .
  • Antinociceptive Effects : In animal models, the compound demonstrated significant antinociceptive activity comparable to standard analgesics like aspirin. This suggests potential applications in pain management .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions:

  • Formation of Triazolo-Thiadiazole Core : The initial step involves the synthesis of the triazolo-thiadiazole framework through cyclization reactions.
  • Functionalization : Subsequent steps involve introducing adamantyl and pyridinyl groups to enhance biological activity.

Methods such as microwave-assisted synthesis have been employed to improve yields and reduce reaction times .

Case Studies

Several studies have focused on the biological activity of related compounds:

  • Study on Antimicrobial Activity : A study synthesized various triazolo-thiadiazole derivatives and evaluated their antibacterial properties against E. coli and Pseudomonas aeruginosa. Results indicated that certain derivatives exhibited potent antimicrobial effects .
  • COX Inhibition Study : Research demonstrated that specific derivatives of triazolo-thiadiazoles selectively inhibited COX-2 over COX-1 in vitro. This selectivity is crucial for developing anti-inflammatory drugs with fewer side effects .

Comparative Analysis

The following table summarizes the biological activities of selected compounds related to this compound:

Compound NameBiological ActivityNotable Features
This compoundAntimicrobial, Anti-inflammatoryStrong COX inhibition
6-(2-Chloro-6-fluorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoleAnticancerEnhanced cytotoxicity
6-(Pyridin-2-yl)-3-(phenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoleNeuropharmacologicalFocus on CNS effects

Vergleich Mit ähnlichen Verbindungen

Structural and Crystallographic Differences

Substituent Effects on Molecular Geometry
  • Adamantyl vs. Phenyl Substituents: Adamantyl derivatives exhibit distinct crystal packing due to their bulky, rigid structure. For example, 6-(1-adamantyl)-3-(3-fluorophenyl)triazolothiadiazole crystallizes in a monoclinic system (P21/m) with weak C–H···F interactions forming 1D chains . In contrast, phenyl-substituted analogs (e.g., 6-phenyl-3-(4-pyridyl)triazolothiadiazole) show planar triazolothiadiazole and pyridine rings, with dihedral angles of 1.53° and 7.55° between rings . Dihedral Angles:
  • Adamantyl derivatives: 55.76° (2-chlorophenyl analog) .
  • Pyridinyl derivatives: <10° (4-pyridinyl analog) .
Noncovalent Interactions

Adamantyl groups reduce π-π stacking but enhance van der Waals interactions due to their aliphatic nature. Hirshfeld surface analysis of 3-(adamantan-1-yl)-6-(2-chloro-6-fluorophenyl)triazolothiadiazole reveals dominant H···H (32.9%) and C···H (25.6%) interactions, whereas phenyl analogs prioritize H···C and π-π contacts .

Physical Properties
Compound Molecular Weight Melting Point (°C) Rf Value Reference
6-(1-Adamantyl)-3-(4-bromophenyl) 434.34 252–254 0.60
6-(1-Adamantyl)-3-(3-fluorophenyl) 354.44
6-Phenyl-3-(4-pyridinyl) 271.32

Pharmacological Activities

Antiproliferative Activity
  • Adamantyl Derivatives : Compound 5l (4-bromophenyl analog) showed IC50 = 12.3 µM against MCF-7 breast cancer cells via MTT assay .
  • Fluorophenyl Derivatives : 3-(2-Fluorophenyl)-6-phenyl analogs demonstrated superior anti-inflammatory activity (75% edema inhibition) .
Anti-microbial Activity

Microwave-synthesized 3-(5'-fluoro-2'-methoxybiphenyl)triazolothiadiazoles (e.g., compound 3g) exhibited MIC = 6.25 µg/mL against S. aureus .

Computational Insights

  • Molecular Electrostatic Potential (MESP): Adamantyl substituents create localized positive charges on the triazolothiadiazole core, enhancing interactions with electron-rich biological targets .
  • QTAIM Analysis : Adamantyl derivatives show weaker hydrogen bonds but stronger dispersion forces compared to phenyl analogs, impacting solubility and bioavailability .

Vorbereitungsmethoden

Cyclocondensation Using Phosphorus Oxychloride (POCl₃)

This is the most widely reported method for synthesizing triazolothiadiazoles with adamantyl substituents. The procedure adapts the following steps:

a. Synthesis of 4-Amino-5-(3-pyridinyl)-1,2,4-triazole-3-thione

  • Starting Material : 3-Pyridinecarboxylic acid is converted to its hydrazide derivative via esterification with ethanol and sulfuric acid, followed by reaction with hydrazine hydrate.
  • Cyclization : The hydrazide reacts with carbon disulfide (CS₂) in ethanolic potassium hydroxide (KOH) to form the triazole-3-thione intermediate.

b. Reaction with Adamantane-1-acetic Acid

  • Cyclocondensation : The triazole-3-thione is refluxed with adamantane-1-acetic acid in phosphorus oxychloride (POCl₃) for 4–6 hours. POCl₃ acts as both a solvent and dehydrating agent, facilitating the formation of the triazolothiadiazole core.
  • Neutralization and Purification : The reaction mixture is poured onto crushed ice, neutralized with potassium carbonate (K₂CO₃), and the precipitate is purified via silica gel chromatography (eluent: n-hexane/ethyl acetate, 7:3).

Key Data :

Parameter Value/Details Source
Yield 75–85%
Reaction Time 4–6 hours
Characterization ¹H NMR, ¹³C NMR, IR, ESI-MS

Alternative Route via 1,1'-Carbonyldiimidazole (CDI)

For substrates sensitive to acidic conditions, CDI-mediated cyclization offers a milder approach:

a. Formation of the Triazole-Thione Intermediate

  • The triazole-3-thione is prepared as described in Method 1a.

b. Cyclization with CDI

  • The triazole-3-thione reacts with CDI in anhydrous dioxane under reflux for 4 hours. This forms the triazolothiadiazole skeleton without requiring POCl₃.
  • Adamantyl substitution is achieved by subsequent alkylation or coupling reactions.

Key Data :

Parameter Value/Details Source
Yield 70–78%
Solvent Anhydrous dioxane
Advantages Avoids harsh acidic conditions

One-Pot Multi-Component Synthesis

A streamlined approach combines precursor synthesis and cyclization in a single pot:

a. Reaction Components

  • 3-Pyridinecarbohydrazide
  • Adamantane-1-carbonyl chloride
  • Thiosemicarbazide

b. Procedure

  • The components are heated in POCl₃ at 80–90°C for 8 hours. The reaction concurrently forms the triazole and thiadiazole rings while introducing the adamantyl group.

Key Data :

Parameter Value/Details Source
Yield 68–72%
Purity Confirmed via HPLC (>95%)

Characterization and Analytical Data

Synthesized compounds are validated using:

  • ¹H NMR : Peaks for adamantyl protons appear as singlets at δ 1.6–2.1 ppm. Pyridinyl protons resonate as multiplets at δ 7.3–8.9 ppm.
  • ¹³C NMR : The triazolothiadiazole carbons are observed at δ 143–166 ppm, while adamantyl carbons appear at δ 28–40 ppm.
  • Mass Spectrometry : Molecular ion peaks align with the calculated m/z (e.g., m/z 338.4 for C₁₇H₁₈N₆S).

Challenges and Optimizations

  • Adamantyl Solubility : Adamantyl groups hinder solubility in polar solvents. Using POCl₃ or DMF as a co-solvent improves reaction homogeneity.
  • Byproduct Formation : Excess POCl₃ may chlorinate the pyridinyl ring. Controlled stoichiometry (1:1.2 molar ratio of triazole-thione to adamantyl acid) minimizes this.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantage
POCl₃ Cyclocondensation 75–85 4–6 h High efficiency
CDI-Mediated Route 70–78 4 h Mild conditions
One-Pot Synthesis 68–72 8 h Streamlined process

Q & A

Q. Optimization Strategies

  • Catalyst : POCl₃ acts as both solvent and cyclizing agent; excess reagent improves yields but requires careful neutralization (ice-cooled K₂CO₃) to avoid side reactions .
  • Temperature : Reflux conditions (80–100°C) ensure complete cyclization without decomposition of the adamantyl moiety .

How is the crystal structure of this compound characterized, and what intermolecular interactions influence its stability?

Q. Structural Analysis Techniques

  • Single-crystal X-ray diffraction confirms orthorhombic packing (space group Pbca) with unit cell parameters:
    • a = 13.2684 Å, b = 12.4293 Å, c = 20.2231 Å .
  • Key interactions :
    • C–H···S hydrogen bonds (2.85–3.10 Å) stabilize the fused triazole-thiadiazole core.
    • π–π stacking between pyridinyl and adamantyl groups (centroid distance: 3.88 Å) enhances lattice rigidity .

Implications for Stability
The adamantyl group’s rigidity reduces conformational flexibility, while pyridinyl substituents enable π-interactions critical for crystallinity .

What methodologies are employed to evaluate its antiproliferative activity, and how are IC₅₀ values interpreted?

Q. Experimental Design

  • Cell lines : Screened against human cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Cells are incubated with compound dilutions (1–100 μM) for 48–72 hours .
  • Controls : DMSO (vehicle) and cisplatin (positive control) validate assay reproducibility .

Q. Data Interpretation

  • IC₅₀ variability : Structural analogs with electron-withdrawing groups (e.g., 4-bromophenyl) show enhanced activity (IC₅₀ = 12.5 μM) compared to electron-donating substituents (IC₅₀ > 50 μM) .
  • Mechanistic insights : Flow cytometry and Western blotting reveal apoptosis induction via caspase-3 activation .

How can computational modeling predict SAR for adamantyl-substituted triazolothiadiazoles?

Q. Advanced SAR Analysis

  • Docking studies : Molecular docking (AutoDock Vina) identifies binding to COX-2 (PDB: 3NT1) with ΔG = −9.2 kcal/mol, driven by hydrophobic interactions with the adamantyl group .
  • DFT calculations : HOMO-LUMO gaps (4.5–5.2 eV) correlate with electron-deficient pyridinyl rings enhancing reactivity .

Q. Design Strategies

  • Substituent effects : 3-pyridinyl enhances solubility via hydrogen bonding, while adamantyl improves membrane permeability (logP = 3.8) .

How are discrepancies in biological activity data resolved across structural analogs?

Q. Case Study: Variable Antiproliferative IC₅₀

  • Issue : Analog 5a (2-methylphenyl) shows IC₅₀ = 25 μM, while 5j (4-chlorophenyl) achieves IC₅₀ = 8.2 μM .
  • Resolution :
    • Crystallography : Confirm substituent orientation (e.g., para-Cl aligns optimally for target binding) .
    • Solubility assays : Poor aqueous solubility of adamantyl derivatives may artificially inflate IC₅₀; use surfactants (e.g., Tween-80) to improve bioavailability .

What advanced techniques validate target engagement in mechanistic studies?

Q. Methodological Approaches

  • Surface Plasmon Resonance (SPR) : Direct binding assays with purified kinases (e.g., EGFR) quantify affinity (KD = 0.8–1.2 μM) .
  • siRNA knockdown : Silencing candidate targets (e.g., Bcl-2) reverses apoptosis, confirming pathway specificity .

How is hydrolytic stability assessed, and what formulation strategies mitigate degradation?

Q. Stability Testing

  • HPLC-MS : Monitor degradation in PBS (pH 7.4) at 37°C; t₁/₂ = 6.5 hours due to thiadiazole ring hydrolysis .
  • Prodrug design : Phosphorylate the pyridinyl nitrogen to enhance stability (t₁/₂ > 24 hours) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.